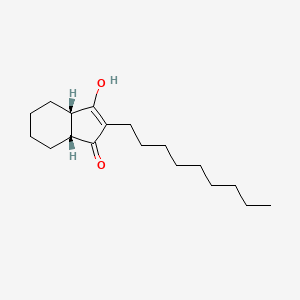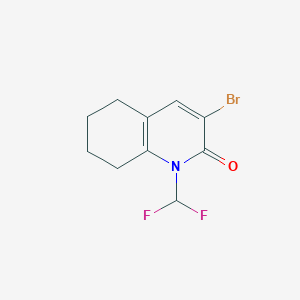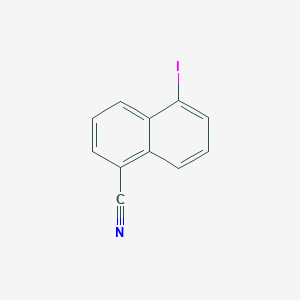
1-Cyano-5-iodonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-5-iodonaphthalene is an organic compound with the molecular formula C11H6IN It is a derivative of naphthalene, where a cyano group (-CN) and an iodine atom are substituted at the 1 and 5 positions, respectively
Métodos De Preparación
The synthesis of 1-Cyano-5-iodonaphthalene typically involves the iodination of 1-cyanonaphthalene. One common method is the Sandmeyer reaction, where 1-cyanonaphthalene is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with potassium iodide to yield this compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Cyano-5-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions. Common reagents include organometallic compounds and halides.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds with other aromatic compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while reduction can produce aminonaphthalenes.
Aplicaciones Científicas De Investigación
1-Cyano-5-iodonaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the synthesis of organic semiconductors and other materials with electronic properties.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism by which 1-Cyano-5-iodonaphthalene exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the cyano and iodine groups, which can undergo various transformations. In biological studies, it may interact with specific enzymes or proteins, altering their activity or function.
Comparación Con Compuestos Similares
Similar compounds to 1-Cyano-5-iodonaphthalene include:
1-Cyano-5-bromonaphthalene: Similar structure but with a bromine atom instead of iodine.
1-Cyano-5-chloronaphthalene: Similar structure but with a chlorine atom instead of iodine.
1-Cyano-5-fluoronaphthalene: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the reactivity of the iodine atom, which is more reactive in substitution and coupling reactions compared to bromine, chlorine, and fluorine.
Propiedades
Fórmula molecular |
C11H6IN |
|---|---|
Peso molecular |
279.08 g/mol |
Nombre IUPAC |
5-iodonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6IN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H |
Clave InChI |
FOHZMCAFCHLKCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CC=C(C2=C1)I)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


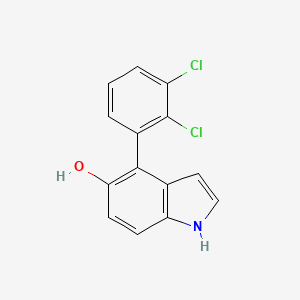
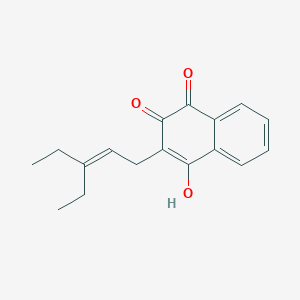


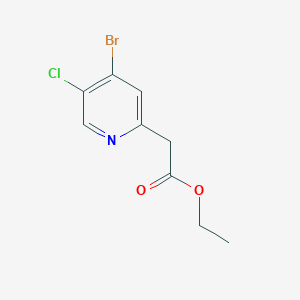
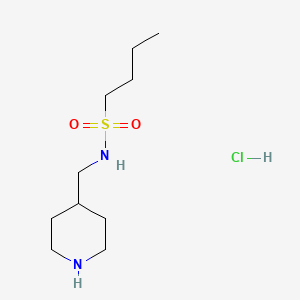

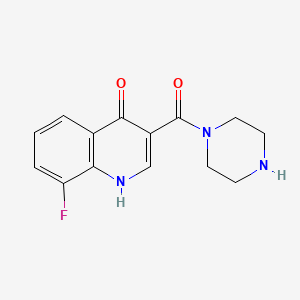
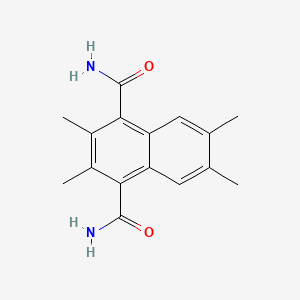

![2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15064282.png)
![Carbamic acid, [[2-(trimethylsilyl)ethyl]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B15064288.png)
